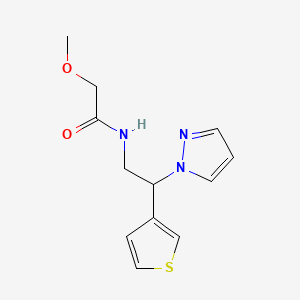
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of novel coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related conditions. The study demonstrates the influence of hydrogen bonding on the self-assembly processes of these complexes, contributing to the understanding of their structural and functional properties (Chkirate et al., 2019).
Antimicrobial Activity
A facile synthesis method has been reported for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing significant antibacterial and antifungal activities. This research provides insights into the potential use of these compounds as antimicrobial agents, offering a new avenue for the development of treatments against various microbial infections (Banoji et al., 2022).
Pharmacological Potential
An investigation into the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been conducted. This research focused on assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that certain compounds exhibit moderate inhibitory effects and antioxidant potential, indicating their possible application in medical treatments for inflammation and pain management (Faheem, 2018).
Antitumor Activity
The synthesis of polyfunctionally substituted heterocyclic compounds derived from specific acetamide precursors has shown promising antitumor activities. The synthesized compounds were evaluated against various human cancer cell lines, demonstrating high inhibitory effects. This research contributes to the development of new chemotherapeutic agents with the potential to treat different types of cancer (Shams et al., 2010).
Synthesis of Substituted Pyrazoles
A study on the microwave-assisted synthesis of substituted pyrazoles and pyrazolo[3, 4-d]thiopyrimidines highlights an efficient method for creating these compounds using simple starting materials. The research offers valuable insights into the synthetic pathways and potential applications of pyrazoles in various scientific fields (Heravi et al., 2006).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.
Orientations Futures
This involves predicting or discussing potential future research directions or applications of the compound based on its properties and uses.
Propriétés
IUPAC Name |
2-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-8-12(16)13-7-11(10-3-6-18-9-10)15-5-2-4-14-15/h2-6,9,11H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFBVJYJHNUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

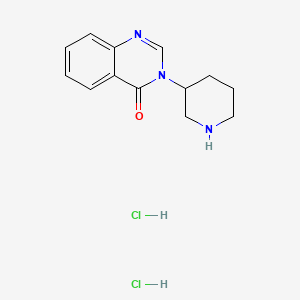
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
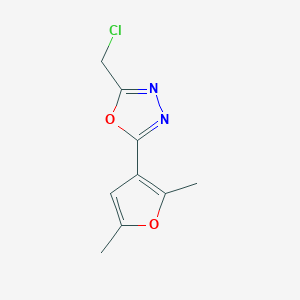
![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)
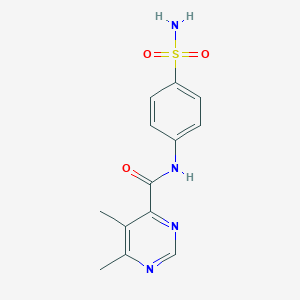
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)
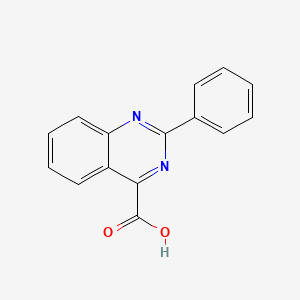
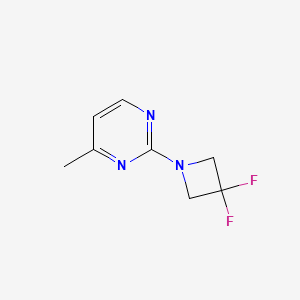


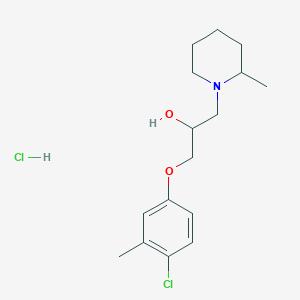
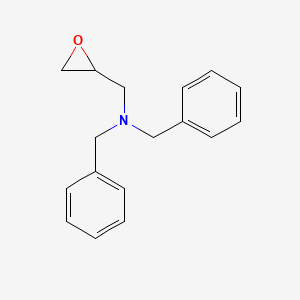
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)